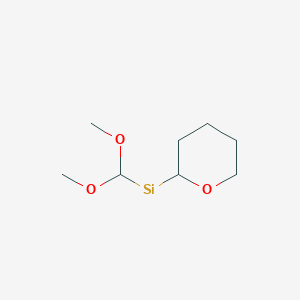![molecular formula C14H18BrNO2 B14260382 Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate CAS No. 364344-53-6](/img/structure/B14260382.png)
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is characterized by the presence of an ethyl group, a bromoethyl group, and an indole moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate typically involves the reaction of indole derivatives with bromoethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The indole moiety can undergo oxidation to form oxindole derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This dual functionality makes the compound a versatile tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromoacetate: A related compound with similar reactivity but lacking the indole moiety.
Indole-3-acetic acid: An indole derivative with different functional groups and biological activities.
Ethyl 2-bromoacetate: Another bromoacetate derivative with distinct chemical properties.
Uniqueness
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate is unique due to the combination of the indole moiety and the bromoethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
364344-53-6 |
|---|---|
Fórmula molecular |
C14H18BrNO2 |
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-bromoethyl)-2,3-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-14(17)10-12-9-11-5-3-4-6-13(11)16(12)8-7-15/h3-6,12H,2,7-10H2,1H3 |
Clave InChI |
CAAHMGPGFVSJBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2=CC=CC=C2N1CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
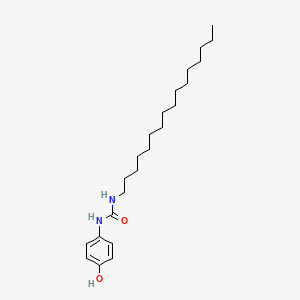
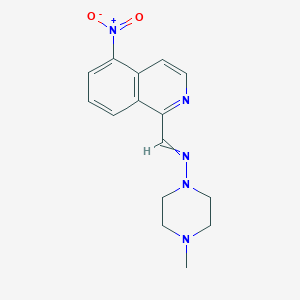
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
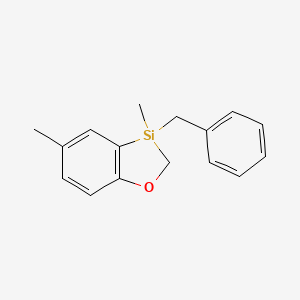
silane](/img/structure/B14260347.png)
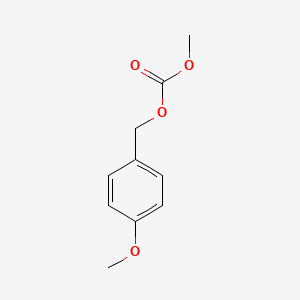
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)

